Ethyl (2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a benzoxazole ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzoxazole derivatives with thiazole derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE
Uniqueness
ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific combination of benzoxazole and thiazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
443655-17-2 |
---|---|
Molecular Formula |
C16H15N3O4S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H15N3O4S2/c1-2-22-14(21)7-10-8-24-15(17-10)19-13(20)9-25-16-18-11-5-3-4-6-12(11)23-16/h3-6,8H,2,7,9H2,1H3,(H,17,19,20) |
InChI Key |
QVIGJCOGXNECCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.